molecular formula C23H23F3N6O B214054 N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B214054
M. Wt: 456.5 g/mol
InChI Key: XIKRWCSDOFPIMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-324680 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS Number: 514799-22-5) is a complex pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections will detail the biological activities of this compound, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC22H21F3N6O
Molecular Weight442.44 g/mol
SMILESCc1ccc(cc1)c1nc2cc(nn2c(c1)C(F)(F)F)C(=O)N(Cc1cn(nc1C)C)C

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that various pyrazole compounds showed substantial cytotoxic effects against multiple cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values as low as 0.39 μM against HCT116 and 0.46 μM against MCF-7 cells, indicating potent anticancer activity .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines effectively:

  • Mechanism : Inhibition of TNFα and IL-6 release.
  • Comparative Efficacy : Some derivatives exhibited inhibitory activity comparable to standard anti-inflammatory drugs such as dexamethasone .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented in various studies:

  • In Vitro Testing : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.
  • Results : Certain derivatives displayed promising antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound discussed:

  • Antitumor Studies :
    • A series of synthesized pyrazole compounds demonstrated significant inhibition of tumor growth in preclinical models.
    • Example: A derivative showed an IC50 of 0.07 µM against EGFR, comparable to erlotinib, a known anticancer drug .
  • Inflammation Models :
    • In vivo studies assessed the anti-inflammatory effects using carrageenan-induced edema models.
    • Results indicated a reduction in paw edema comparable to standard treatments .
  • Mechanistic Insights :
    • Research has indicated that these compounds may exert their effects through modulation of key signaling pathways involved in cell proliferation and inflammation .

Properties

Molecular Formula

C23H23F3N6O

Molecular Weight

456.5 g/mol

IUPAC Name

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H23F3N6O/c1-13-6-8-16(9-7-13)19-10-20(23(24,25)26)32-21(28-19)17(11-27-32)22(33)30(4)12-18-14(2)29-31(5)15(18)3/h6-11H,12H2,1-5H3

InChI Key

XIKRWCSDOFPIMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C

Origin of Product

United States

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